

The Versatile Scaffold: Application Notes for Ethyl Tetrahydropyran-4-carboxylate in Synthesis

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Compound of Interest

Compound Name: *Ethyl tetrahydropyran-4-carboxylate*

Cat. No.: B1631667

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Introduction: The Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the architecture of complex bioactive molecules and pharmaceuticals.^[1] Its presence is significant in numerous natural products, including carbohydrates and polyether antibiotics, where it plays a crucial role in their biological activities.^[1] For researchers in medicinal chemistry and drug development, the THP moiety offers a desirable combination of properties: it is a conformationally restricted, non-planar ring system that can improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric groups. **Ethyl tetrahydropyran-4-carboxylate**, as a readily available and versatile building block, serves as an excellent starting point for the elaboration of this important scaffold.

This comprehensive guide provides detailed reaction protocols and mechanistic insights for several key transformations utilizing **Ethyl tetrahydropyran-4-carboxylate** as a primary reactant. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success in the laboratory.

Physicochemical and Safety Data

A thorough understanding of the reactant's properties is paramount for successful and safe experimentation.

Property	Value	Source
CAS Number	96835-17-5	[2]
Molecular Formula	C ₈ H ₁₄ O ₃	ChemicalBook
Molecular Weight	158.19 g/mol	ChemicalBook
Boiling Point	Not specified	
Density	Not specified	
Safety	Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.	General Lab Practice

Core Synthetic Transformations and Protocols

Ethyl tetrahydropyran-4-carboxylate offers two primary sites for chemical modification: the ester functionality and the α -carbon. The following sections detail protocols for key transformations at these positions.

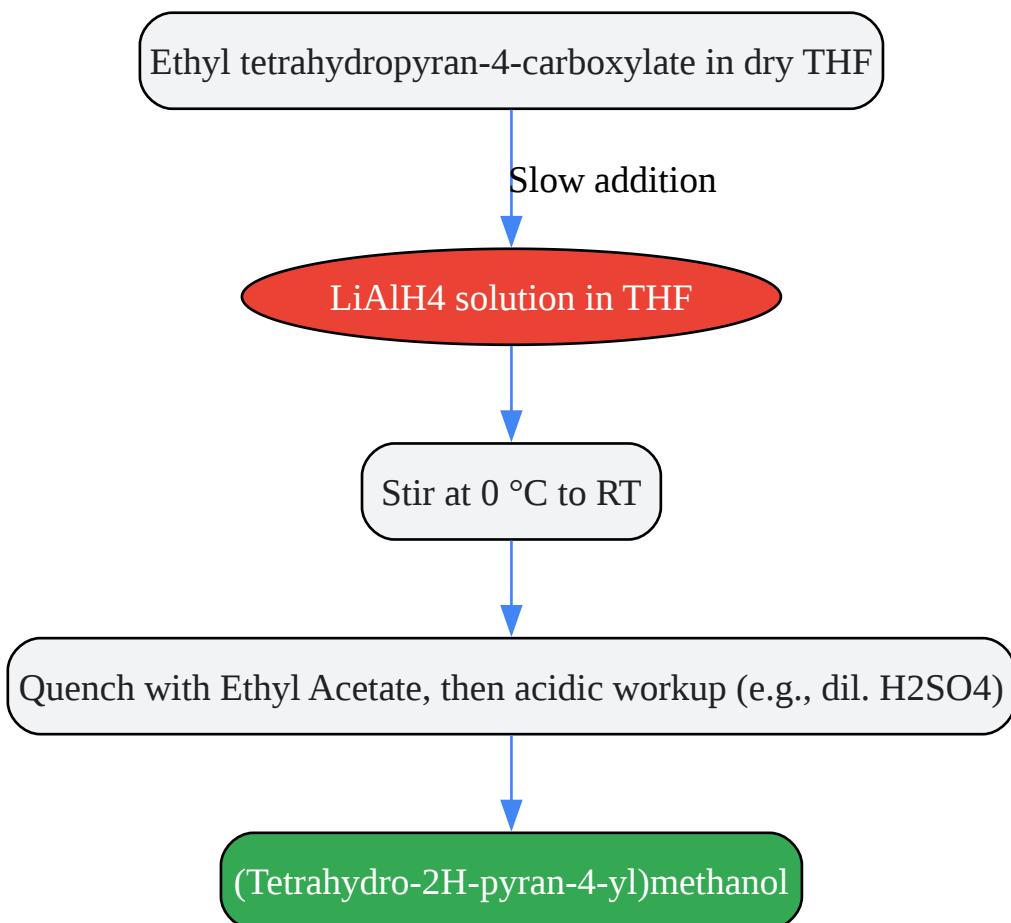
Ester to Alcohol Reduction: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

The reduction of the ester group to a primary alcohol is a fundamental transformation, yielding a valuable intermediate for further functionalization, such as etherification or oxidation to the corresponding aldehyde. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters, which are generally resistant to weaker reducing agents like sodium borohydride.[\[3\]](#)[\[4\]](#)

Causality and Mechanistic Insight: The reduction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde.

Since aldehydes are more reactive than esters towards LiAlH_4 , the aldehyde is immediately reduced to the primary alcohol.[3][5] An acidic workup is required to protonate the resulting alkoxide and to neutralize any excess reducing agent.[4]

Experimental Workflow: Ester Reduction



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Caption: Workflow for the LiAlH_4 reduction of **Ethyl tetrahydropyran-4-carboxylate**.

Detailed Protocol:

- Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

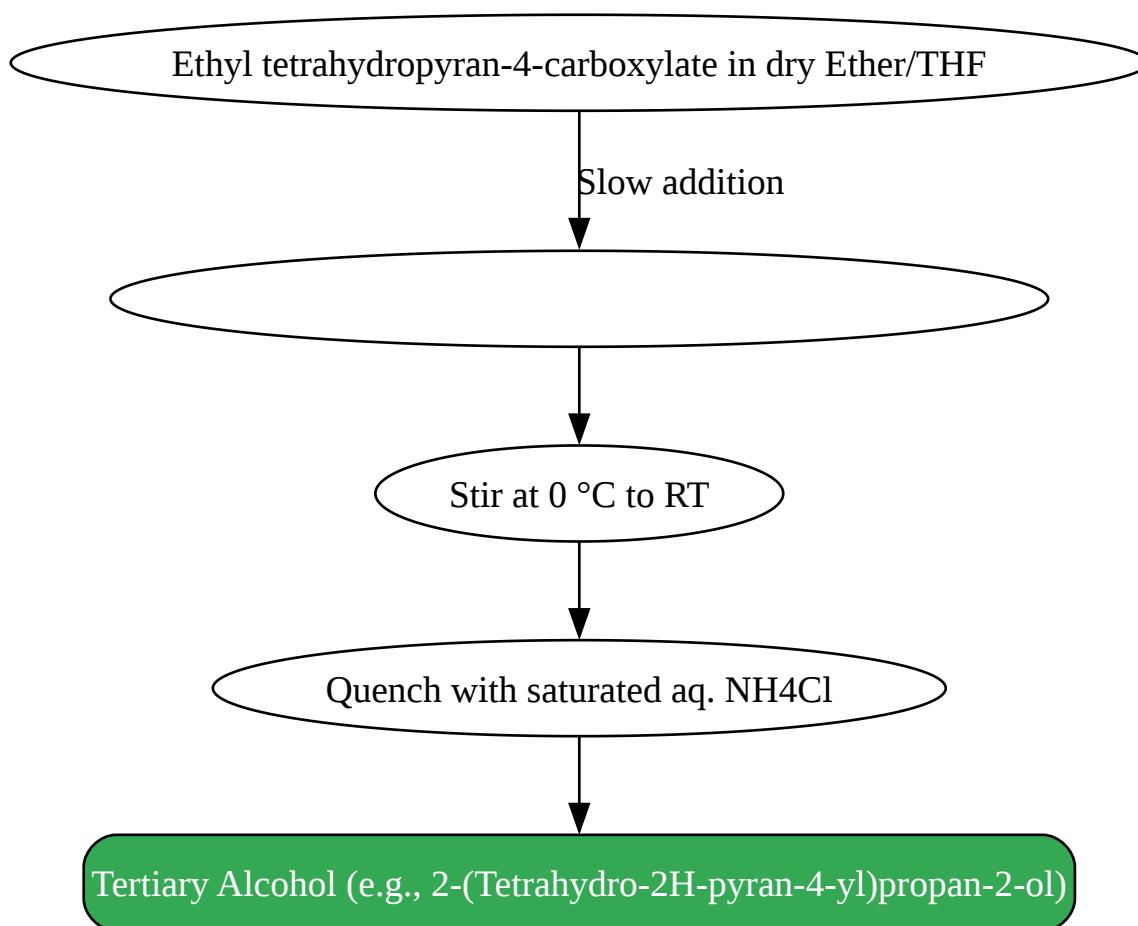
- Reaction: Dissolve **Ethyl tetrahydropyran-4-carboxylate** (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
- Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a white granular precipitate forms.
- Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The resulting (Tetrahydro-2H-pyran-4-yl)methanol can be purified by vacuum distillation or column chromatography on silica gel.

Reagent	Molar Eq.	Purpose
Ethyl tetrahydropyran-4-carboxylate	1.0	Reactant
Lithium aluminum hydride (LiAlH ₄)	1.2	Reducing Agent
Anhydrous THF	-	Solvent
Ethyl Acetate / H ₂ O / aq. NaOH	-	Workup/Quench

Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of Grignard reagents with esters provides a powerful method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. Two equivalents of the Grignard reagent add to the ester, with the first addition leading to a ketone intermediate that is subsequently attacked by a second equivalent of the organometallic reagent.[6][7]

Causality and Mechanistic Insight: The first step is the nucleophilic addition of the Grignard reagent to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide as a leaving group to form a ketone.^[6] The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second molecule of the Grignard reagent to form a magnesium alkoxide.^[8] An acidic workup is then performed to protonate the alkoxide, yielding the tertiary alcohol. It is not possible to stop the reaction at the ketone stage under these conditions.^[8]



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Caption: Workflow for the α -alkylation of **Ethyl tetrahydropyran-4-carboxylate**.

Detailed Protocol:

- LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq.)

dropwise. Stir for 30 minutes at -78 °C.

- Enolate Formation: To the freshly prepared LDA solution, add a solution of **Ethyl tetrahydropyran-4-carboxylate** (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir for 1 hour.
- Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction by adding water or saturated aqueous NH₄Cl.
- Isolation: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
- Purification: Purify the product by flash column chromatography on silica gel.

Reagent	Molar Eq.	Purpose
Ethyl tetrahydropyran-4-carboxylate	1.0	Reactant
Diisopropylamine	1.1	LDA Precursor
n-Butyllithium (n-BuLi)	1.05	LDA Precursor
Alkyl Halide (R-X)	1.2	Alkylating Agent
Anhydrous THF	-	Solvent

Conclusion and Future Outlook

Ethyl tetrahydropyran-4-carboxylate is a foundational building block for accessing a wide array of substituted tetrahydropyran derivatives. The protocols detailed herein for reduction, Grignard addition, and α -alkylation represent robust and reliable methods for its elaboration. These transformations open the door to novel molecular architectures relevant to the pharmaceutical and agrochemical industries. The strategic application of these protocols can significantly accelerate discovery programs by providing efficient access to key intermediates and final target molecules incorporating the valuable tetrahydropyran scaffold.

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